5-Amino-2-(4-aminophenyl)benzofuran
CAS No.: 84102-58-9
Cat. No.: VC2034044
Molecular Formula: C14H12N2O
Molecular Weight: 224.26 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 84102-58-9 |
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Molecular Formula | C14H12N2O |
Molecular Weight | 224.26 g/mol |
IUPAC Name | 2-(4-aminophenyl)-1-benzofuran-5-amine |
Standard InChI | InChI=1S/C14H12N2O/c15-11-3-1-9(2-4-11)14-8-10-7-12(16)5-6-13(10)17-14/h1-8H,15-16H2 |
Standard InChI Key | FKMCNLLISWDXJQ-UHFFFAOYSA-N |
SMILES | C1=CC(=CC=C1C2=CC3=C(O2)C=CC(=C3)N)N |
Canonical SMILES | C1=CC(=CC=C1C2=CC3=C(O2)C=CC(=C3)N)N |
Introduction
Chemical Structure and Identification
Basic Information
5-Amino-2-(4-aminophenyl)benzofuran is identified by the CAS Registry Number 84102-58-9 and has the molecular formula C₁₄H₁₂N₂O with a molecular weight of 224.26 g/mol . The compound consists of a benzofuran core with two amino groups - one at position 5 of the benzofuran ring and another on the phenyl substituent at the 4-position . This structural arrangement contributes to its versatility in chemical reactions and biological interactions.
Nomenclature and Synonyms
The compound is known by several synonyms in scientific literature:
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2-(4-aminophenyl)benzofuran-5-amine
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2-(4-Aminophenyl)-1-benzofuran-5-amine
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2-(4-Aminophenyl)-5-benzofuranamine
Structural Characteristics
The structure features:
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A benzofuran core (fused benzene and furan rings)
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An amino group (-NH₂) at position 5 of the benzofuran
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A 4-aminophenyl group attached at position 2 of the benzofuran
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Two reactive amino functionalities that enable diverse chemical transformations
Physical and Chemical Properties
Physical Properties
The comprehensive physical properties of 5-Amino-2-(4-aminophenyl)benzofuran are summarized in Table 1:
Table 1: Physical Properties of 5-Amino-2-(4-aminophenyl)benzofuran
Property | Value | Reference |
---|---|---|
Physical State (20°C) | Solid | |
Color | Yellow to orange | |
Melting Point | 198°C | |
Boiling Point | 444.812°C at 760 mmHg | |
Density | 1.273 g/cm³ | |
Flash Point | 222.814°C | |
Molecular Weight | 224.26 g/mol |
Chemical Properties
The chemical properties of this compound are largely influenced by its two amino groups, which confer nucleophilic character and enable it to participate in various chemical reactions:
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The amino groups can undergo typical amine reactions such as acylation, alkylation, and diazotization
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The benzofuran core provides aromatic character and stability to the molecule
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The compound exhibits fluorescent properties due to its conjugated system, making it potentially useful in spectroscopic applications
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It can form salts with acids due to the basic nature of the amino groups
Synthesis Methods
General Synthetic Approach
The synthesis of 5-Amino-2-(4-aminophenyl)benzofuran typically involves a multi-step process:
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Starting with the condensation of 4-aminobenzaldehyde with 2-benzofurancarboxylic acid derivatives
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Conducting the reaction in alcoholic solvent under reflux conditions
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Followed by reduction and functional group transformations to obtain the desired diamine product
This synthetic approach typically yields products with high purity, often exceeding 90%.
Alternative Methods
Alternative synthetic routes may involve:
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Palladium-catalyzed cross-coupling reactions to form the carbon-carbon bond between the benzofuran and phenyl moieties
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Reduction of corresponding nitro precursors to introduce the amino functionalities
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Direct functionalization of pre-formed benzofuran structures
Applications in Scientific Research
Pharmaceutical Development
5-Amino-2-(4-aminophenyl)benzofuran serves as a key intermediate in pharmaceutical synthesis, particularly in developing:
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Anti-cancer agents that target specific cellular pathways
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Anti-inflammatory compounds with potential therapeutic benefits
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Novel drugs that exploit the compound's ability to interact with biological targets
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Compounds with enhanced efficacy due to the strategic positioning of amino groups
The structural features of this compound make it valuable in medicinal chemistry for creating molecules with specific pharmacological properties.
Biochemical Research
The compound finds significant use in biochemical studies:
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It helps researchers understand the mechanisms of action of certain enzymes and receptors
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Aids in the development of targeted therapies by providing structural scaffolds for bioactive molecules
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Serves as a probe for investigating biological systems and pathways
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Contributes to structure-activity relationship studies in drug discovery
Materials Science
In materials science, 5-Amino-2-(4-aminophenyl)benzofuran is explored for:
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Creating advanced organic semiconductors that leverage its unique electronic properties
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Developing novel optoelectronic materials
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Engineering materials with specific photophysical characteristics
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Designing functional polymers incorporating the benzofuran scaffold
Diagnostic Applications
The compound shows promise in diagnostic applications:
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Development of detection assays for specific biomarkers associated with diseases
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Creation of fluorescent probes for biological imaging
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Improvement of early diagnostic techniques for various medical conditions
Environmental Chemistry
Researchers are examining the compound's role in environmental applications:
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Potential use in pollutant degradation processes
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Development of sensors for environmental monitoring
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Contribution to sustainable chemical practices
Table 2: Applications of 5-Amino-2-(4-aminophenyl)benzofuran in Scientific Research
Field | Specific Applications | Potential Benefits |
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Pharmaceutical Development | Drug intermediates for cancer and inflammatory diseases | Enhanced drug efficacy and targeting |
Biochemical Research | Understanding enzyme mechanisms and receptor actions | Development of targeted therapies |
Materials Science | Organic semiconductors and electronic devices | Advanced materials with unique properties |
Diagnostic Applications | Biomarker detection assays | Improved early disease diagnosis |
Environmental Chemistry | Pollutant degradation | Sustainable environmental solutions |
Current Research and Future Directions
Emerging Research Areas
Current research involving 5-Amino-2-(4-aminophenyl)benzofuran is expanding in several directions:
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Investigation of its potential as a building block for new pharmaceutical entities
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Exploration of its photophysical properties for advanced optoelectronic applications
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Development of novel synthetic methodologies for more efficient production
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Study of structure-activity relationships to optimize its biological activity
Challenges and Opportunities
Several challenges and opportunities exist in the further development of applications for this compound:
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